molecular formula C18H18N2O3 B5569548 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide

2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide

Cat. No. B5569548
M. Wt: 310.3 g/mol
InChI Key: KXYPJNYGGMJKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of compounds known for their complex molecular architecture, which is characterized by the presence of a 4-azatricyclo[5.2.1.02,6]decane skeleton. This structure is noteworthy for its potential pharmacological activities and serves as a scaffold for the development of various therapeutic agents.

Synthesis Analysis

The synthesis of compounds related to the given chemical structure involves multi-step reactions that typically start from readily accessible starting materials. For example, derivatives of 4-azatricyclo[5.2.1.02,6]decane have been synthesized from 4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione, undergoing reactions like acylation, Curtius rearrangement, and further transformation into polycyclic ureas or other derivatives depending on the desired functionalization (Оkovytaya & Tarabara, 2014).

Molecular Structure Analysis

Spectroscopic methods, including FT-IR, FT-Raman, and NMR spectroscopy, alongside X-ray crystallography, play a crucial role in the characterization of these compounds. These techniques confirm the molecular structure, showing the arrangement of atoms within the molecule and the presence of specific functional groups (Renjith et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds is highlighted by their interactions with various reagents, leading to the formation of new bonds and structures. For instance, reactions with p-nitrophenyl azide emphasize the compounds' ability to engage in the formation of aziridine rings, showcasing their versatility in chemical transformations (Tarabara et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, can be inferred from their molecular structure and synthesis outcomes. Techniques like X-ray crystallography provide insights into the crystal packing and molecular conformation, which are critical for understanding the compound's physical behavior (Konovalova et al., 2014).

Scientific Research Applications

Gene Expression Regulation and Antioxidant Activity

Effects of Decitabine on Gene Expression : Decitabine, a deoxycytidine analog known for activating methylated and silenced genes through promoter demethylation, showcases the complexity of gene regulation mechanisms. Its effects on gene expression are context-dependent, revealing the intricate interplay between DNA methylation, histone modifications, and gene expression across different environmental settings (R. S. Seelan et al., 2018).

Hydroxycinnamates and Antioxidant Activities : Hydroxycinnamates, including ferulic, coumaric, caffeic, and sinapic acids, are explored for their potent antioxidant activities in vitro and in vivo. These compounds exhibit significant scavenging abilities against various radicals and have been linked to disease risk reduction and health promotion, highlighting their importance in dietary sources and potential therapeutic applications (F. Shahidi & A. Chandrasekara, 2010).

Environmental and Health Impact Studies

Triclosan's Environmental and Toxicological Profile : The widespread use of triclosan, an antibacterial agent, has raised concerns regarding its environmental persistence and potential health impacts. Research indicates triclosan's presence in various environmental compartments and its capacity to transform into more toxic compounds, underscoring the need for understanding the ecological and health implications of such substances (G. Bedoux et al., 2012).

Drug Delivery and Therapeutic Index Improvements

Oxybutynin Chloride for Bladder Dysfunction : The development of an oral osmotic delivery system for oxybutynin chloride, used in treating bladder detrusor dysfunction, demonstrates the advances in drug delivery technologies. This system offers sustained pharmacological efficacy and improved tolerability, emphasizing the importance of innovative drug delivery mechanisms in enhancing therapeutic outcomes (R. Dmochowski et al., 2002).

properties

IUPAC Name

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c19-16(21)13(8-10-4-2-1-3-5-10)20-17(22)14-11-6-7-12(9-11)15(14)18(20)23/h1-7,11-15H,8-9H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYPJNYGGMJKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C(CC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.